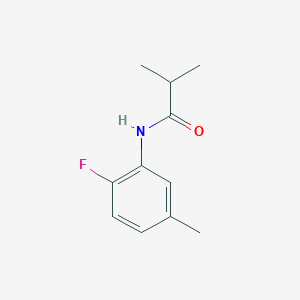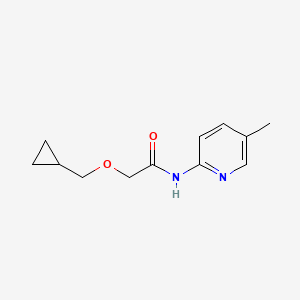
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields.
Mécanisme D'action
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide exerts its pharmacological effects by modulating the activity of various neurotransmitters in the central nervous system. It acts as a potent inhibitor of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide also modulates the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been shown to possess potent analgesic and anti-inflammatory properties. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and propagation of inflammatory responses. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide also reduces the activity of nociceptive neurons, which are responsible for the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is also stable under a wide range of experimental conditions. However, 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has certain limitations for laboratory experiments. It exhibits low solubility in water, which makes it difficult to administer in vivo. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide also has a short half-life, which limits its therapeutic potential.
Orientations Futures
There are several future directions for the study of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide and its potential application in the treatment of various neurological disorders.
Conclusion:
In conclusion, 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. It possesses potent analgesic and anti-inflammatory properties and has been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has several advantages for laboratory experiments, but also has certain limitations. Further studies are needed to fully elucidate the pharmacological properties and potential applications of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction between 2-methylthiophenol and 3-methylpiperidin-1-amine in the presence of acetic anhydride and triethylamine. The reaction yields 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide as a white solid.
Applications De Recherche Scientifique
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Propriétés
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-6-5-9-16(10-11)14(17)15-12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCMNJWQZQRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylsulfanylphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
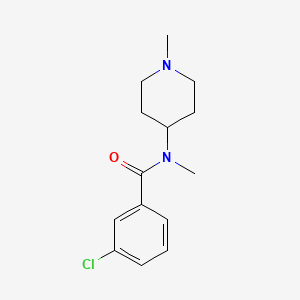
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)

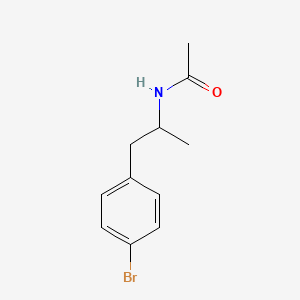
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)

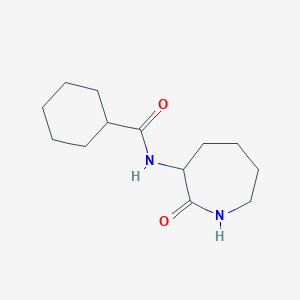
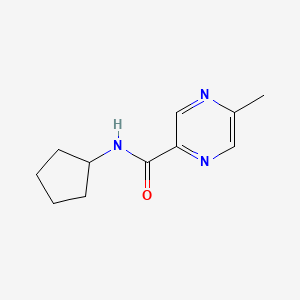
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
